molecular formula C13H19NO B3918997 N,N-diethyl-3-phenylpropanamide CAS No. 18859-19-3

N,N-diethyl-3-phenylpropanamide

Cat. No. B3918997
CAS RN: 18859-19-3
M. Wt: 205.30 g/mol
InChI Key: SEZMMTPBSLASLA-UHFFFAOYSA-N
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Description

“N,N-diethyl-3-phenylpropanamide” is a synthetic organic compound . It has a molecular formula of C13H19NO and an average mass of 205.296 Da .

Scientific Research Applications

Antibacterial Activity

“N,N-diethyl-3-phenylpropanamide” has been found to have significant antibacterial activity. In a study, it was found to be the most active agent against Escherichia coli at a minimum inhibitory concentration (MIC) of 12.5 μg/mL and against Staphylococcus aureus at an MIC of 25 μg/mL . This suggests that the compound could be used in the development of new antibacterial drugs.

Use in Personal Care Products

“N,N-diethyl-3-phenylpropanamide” is often used in personal care products (PCPs). However, there is a lack of systematic ecotoxicological evaluations about the two chemicals to aquatic organisms . This suggests that the compound could be used in the formulation of various personal care products, but further research is needed to assess its ecological impact.

Ecotoxicological Evaluations

The compound has been evaluated for its acute toxic effects on Chlorella vulgaris, Daphnia Magana, and Brachydanio rerio. The mixture toxicity of “N,N-diethyl-3-phenylpropanamide” and benzophenone, on these organisms, showed an additive effect . This information is crucial for assessing the ecological risk of the compound.

Synthesis of Biologically Active Compounds

“N,N-diethyl-3-phenylpropanamide” can be used as a synthon in the preparation of various valuable biologically active compounds . This makes it a valuable compound in the field of medicinal chemistry.

Treatment of Gastrointestinal Diseases

Sulfonamides, a class of compounds to which “N,N-diethyl-3-phenylpropanamide” belongs, are clinically important drugs in treating various gastrointestinal diseases . This suggests potential applications of the compound in the treatment of such diseases.

Preparation of Sulfonamides

“N,N-diethyl-3-phenylpropanamide” can be prepared via sulfonylation of ammonia or primary and secondary amines with sulfonyl chlorides in the presence of a base . This method is still being used as the method of choice because of high efficiency and simplicity of the reaction .

properties

IUPAC Name

N,N-diethyl-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-3-14(4-2)13(15)11-10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZMMTPBSLASLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60940357
Record name N,N-Diethyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-3-phenylpropanamide

CAS RN

18859-19-3
Record name NSC211876
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211876
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-Diethyl-3-phenylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60940357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 3-phenylpropionic acid (455 mg, 3 mmol, Aldrich), in toluene (2 mL) at RT was slowly added thionyl chloride (0.44 mL, 6 mmol, 2 eq., Aldrich). DMF (2 drops) was added and the solution was stirred at RT for 1 h. The reaction mixture was concentrated under reduced pressure and the residue was dissolved in CH2Cl2 (5 mL). Diethylamine (0.78 mL, 7.5 mmol, 2.5 eq., Aldrich) was added dropwise to the CH2Cl2 solution at 0° C. and the reaction mixture was warmed and stirred at RT for 30 min. After evaporation under reduced pressure, the resulting residue was sequentially treated with H2O (5 mL) and EtOAc (5 mL). The organic and aqueous layers were separated and the aqueous layer was extracted with EtOAc (2×5 mL). The combined organic layers were washed with brine, dried with MgSO4 and concentrated under reduced pressure. Purification of the residue was performed using a short silica gel column (silica gel 60, 230-400 mesh) with EtOAc/hexanes as eluent. N,N-diethyl-3-phenylpropanamide (608 mg, 99% yield) was obtained as a colorless oil. Further purification using flash column chromatography was deemed unnecessary. 1H NMR (400 MHz, CDCl3) δ ppm: 7.34-7.14 (m, 5H), 3.38 (q, J=7.09 Hz, 2H), 3.22 (q, J=7.12 Hz, 2H), 2.98 (t, J=7.92 Hz, 2H), 2.59 (t, J=7.90 Hz, 2H), 1.16-1.03 (m, 6H); 13C NMR (101 MHz, CDCl3) δ ppm: 171.16, 141.51, 128.37, 128.35, 125.97, 41.81, 40.13, 35.01, 31.59, 14.20, 13.01.
Quantity
455 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
Quantity
0.78 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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